5-(Trifluoromethyl)pyridine-3-sulfonic acid
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Overview
Description
5-(Trifluoromethyl)pyridine-3-sulfonic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a sulfonic acid group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)pyridine-3-sulfonic acid typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of pyridine-3-sulfonic acid with trifluoromethylating agents under controlled conditions. This process often requires the use of catalysts and specific reaction temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the sulfonic acid group or the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds .
Scientific Research Applications
5-(Trifluoromethyl)pyridine-3-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)pyridine-3-sulfonic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with various biological pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Similar in structure but lacks the sulfonic acid group.
Pyridine-3-sulfonic acid: Contains the sulfonic acid group but lacks the trifluoromethyl group.
Trifluoromethanesulfonic acid: Contains both trifluoromethyl and sulfonic acid groups but lacks the pyridine ring.
Uniqueness
5-(Trifluoromethyl)pyridine-3-sulfonic acid is unique due to the combination of the trifluoromethyl group and the sulfonic acid group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activity, making it valuable in various applications .
Properties
Molecular Formula |
C6H4F3NO3S |
---|---|
Molecular Weight |
227.16 g/mol |
IUPAC Name |
5-(trifluoromethyl)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C6H4F3NO3S/c7-6(8,9)4-1-5(3-10-2-4)14(11,12)13/h1-3H,(H,11,12,13) |
InChI Key |
DALJDNRTJOIABF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)O)C(F)(F)F |
Origin of Product |
United States |
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